molecular formula C16H20F3NO4 B1468049 3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid CAS No. 1237535-97-5

3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid

Cat. No.: B1468049
CAS No.: 1237535-97-5
M. Wt: 347.33 g/mol
InChI Key: VCPSMSCGUVFAMY-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a trifluoromethyl group at the 5-position and a tertiary-butoxycarbonyl (Boc)-protected amino-methylethyl substituent at the 3-position. This molecule is likely employed as a pharmaceutical intermediate, enabling the controlled introduction of an amine group after Boc deprotection. Its structural complexity and fluorinated substituents align with trends in drug design, where fluorination improves metabolic stability and membrane permeability .

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-14(2,3)24-13(23)20-15(4,5)10-6-9(12(21)22)7-11(8-10)16(17,18)19/h6-8H,1-5H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPSMSCGUVFAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid (Related Precursor)

A patented process describes an efficient synthesis of 3,5-bis(trifluoromethyl)benzoic acid, which shares structural similarity and provides insight into trifluoromethylated benzoic acid preparation:

Step Reagents & Conditions Description
1 3,5-Bis(trifluoromethyl)bromobenzene + Mg in tetrahydrofuran (THF) Formation of Grignard reagent at reflux
2 Carbon dioxide gas bubbled into Grignard solution at <0°C Carboxylation reaction
3 Acidic workup with strong acid (e.g., 2N HCl) Protonation to yield benzoic acid derivative
  • The use of THF as solvent is preferred for both Grignard formation and carboxylation.
  • The process achieves high yields and is suitable for scale-up.
  • Magnesium granules (20 mesh) and controlled addition of bromobenzene derivative ensure efficient reaction initiation.

Reaction Data Summary for Grignard Formation and Carboxylation

Material Molecular Weight (g/mol) Amount Mmol Equivalents
3,5-Bis(trifluoromethyl)bromobenzene 293.03 31.05 g 100 1.0
Magnesium granules - 5.10 g 210 2.1
THF solvent - 300 mL - -
  • Reaction temperature is carefully controlled during Grignard formation and CO2 addition to avoid side reactions.

Introduction of the Boc-Protected Amino Isopropyl Group

The amino side chain is typically introduced via nucleophilic substitution or amide coupling reactions using Boc-protected aminoalkyl reagents.

  • The tert-butoxycarbonyl (Boc) group protects the amine functionality during subsequent synthetic steps.
  • The isopropyl group is introduced as a chiral center, often requiring stereoselective synthesis or chiral starting materials.

While specific detailed procedures for the exact compound this compound are scarce in open literature, analogous processes are described in patent literature for related compounds:

  • Aminoalkylation of trifluoromethyl-substituted benzoic acid derivatives can be achieved by reacting the acid or its activated derivative (e.g., acid chloride or ester) with Boc-protected amino alcohols or amines.
  • Coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides are commonly used.
  • Reaction conditions typically involve mild bases (e.g., triethylamine) and solvents like dichloromethane or DMF.
  • Purification is achieved by crystallization or chromatography.

Representative Preparation Method (Hypothetical Based on Patents and Literature)

Step Reagents & Conditions Purpose Notes
1 5-(Trifluoromethyl)benzoic acid or derivative + Boc-protected amino isopropyl reagent + coupling agent (e.g., EDC) Amide bond formation Room temperature, inert atmosphere
2 Workup with aqueous acid/base Removal of coupling agent residues Extraction and purification
3 Purification by recrystallization or chromatography Isolation of pure product Characterization by NMR, HPLC

Analytical and Characterization Data

  • Purity and identity are confirmed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and HPLC.
  • The presence of trifluoromethyl groups is confirmed by characteristic 19F NMR signals.
  • Boc protection is confirmed by tert-butyl signals in 1H NMR.
  • Optical purity may be assessed if chiral centers are involved.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Comments
Solvent for Grignard formation Tetrahydrofuran (THF) Preferred for solubility and reactivity
Temperature for Grignard formation Reflux (~66°C) Controlled addition of aryl bromide
CO2 addition temperature Below 0°C To avoid side reactions
Coupling agent EDC, DCC, or similar For amide bond formation
Boc protection Present on amino group Protects amine during synthesis
Purification Recrystallization or chromatography Ensures high purity

Research Findings and Improvements

  • The Grignard-based carboxylation method offers a high-yield, scalable route to trifluoromethyl-substituted benzoic acids, overcoming limitations of earlier low-yield methods.
  • Boc-protection strategies enable selective functionalization without side reactions on the amino group.
  • Process optimization includes controlling temperature, reagent addition rates, and solvent choice to maximize yield and purity.
  • Recent patents indicate improved processes for related compounds that may be adapted for this target molecule.

The preparation of This compound involves established synthetic methodologies combining Grignard chemistry for trifluoromethyl benzoic acid core formation and amide coupling for aminoalkyl side chain introduction. The use of Boc protection ensures selectivity and stability during synthesis. Optimized reaction conditions and solvent choices enable efficient, scalable production of this valuable intermediate.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and fluorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its Boc-protected amino group allows for selective deprotection, enabling further functionalization. The trifluoromethyl group enhances lipophilicity, making it suitable for various synthetic pathways.

Medicinal Chemistry

3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid is being investigated for its potential as a pharmaceutical precursor. It has been associated with the development of drugs targeting cancer and infectious diseases due to its ability to interact with specific biological targets.

Research indicates that derivatives of this compound exhibit enzyme inhibition and receptor binding capabilities. The mechanism involves the interaction of the deprotected amino group with target proteins, which may lead to therapeutic effects in various diseases.

Case Study 1: Drug Development

In a study focused on cancer treatment, derivatives of this compound were synthesized and tested for their ability to inhibit specific cancer-related enzymes. Results indicated significant inhibitory effects, suggesting potential as a therapeutic agent against tumor growth.

Case Study 2: Enzyme Inhibition

Research exploring the enzyme inhibition properties revealed that modifications of this compound could effectively inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. This highlights its role as a lead compound for developing novel inhibitors.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target proteins or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed to highlight key differences in substituents, physicochemical properties, and applications:

3-Fluoro-5-(trifluoromethyl)benzoic Acid (CAS 161622-05-5)

  • Structural Differences: Replaces the Boc-amino-methylethyl group at the 3-position with a fluorine atom .
  • Physicochemical Properties :
    • Fluorine’s small size and electronegativity enhance electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5 for benzoic acid derivatives).
    • The Boc group in the target compound introduces steric bulk (molecular weight ~380–400 g/mol vs. 222.1 g/mol for 3-fluoro analog), reducing solubility in aqueous media but improving lipid bilayer penetration.
  • Applications : Directly used in APIs for its lipophilicity and binding affinity. In contrast, the Boc-protected target compound likely serves as a synthetic precursor for amine-containing drugs .

1-(tert-Butoxycarbonylamino)-5-methoxy-2-nitro-4-(trifluoromethyl)benzene (from )

  • Structural Differences : Substitutes the carboxylic acid with a nitro group and adds a methoxy substituent.
  • Reactivity : The nitro group can be reduced to an amine for further functionalization, whereas the carboxylic acid in the target compound enables conjugation via amide bonds.
  • Synthetic Utility : Both compounds utilize Boc protection, but the nitro derivative is tailored for reductive amination pathways, while the benzoic acid derivative focuses on carboxylate-mediated coupling .

tert-Butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate (CAS 368426-88-4)

  • Structural Differences : Incorporates a benzisoxazole heterocycle instead of a benzoic acid backbone.
  • Functional Groups: Shares the Boc-protected amine but lacks the trifluoromethyl group.
  • Applications : Used in CNS drug candidates due to the blood-brain barrier permeability of benzisoxazoles, contrasting with the target compound’s likely use in peripheral therapeutics .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name 3-Position Substituent 5-Position Substituent Functional Group Molecular Weight (g/mol) Key Applications
Target Compound Boc-amino-methylethyl Trifluoromethyl Carboxylic acid ~380–400* Pharmaceutical intermediate
3-Fluoro-5-(trifluoromethyl)benzoic acid Fluorine Trifluoromethyl Carboxylic acid 222.1 API building block
1-(Boc-amino)-5-methoxy-2-nitro-4-CF3-benzene Boc-amino Trifluoromethyl Nitro ~340–360* Synthetic intermediate

*Estimated based on structural analogs.

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Stability
Target Compound ~3.5–4.0 <1 (aqueous) Stable under acidic conditions
3-Fluoro-5-(trifluoromethyl)benzoic acid ~2.8–3.2 ~5–10 Sensitive to strong bases
tert-Butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate ~2.0–2.5 ~20–30 Hydrolytically labile

Research Findings

  • Lipophilicity and Bioavailability : The trifluoromethyl group in both the target compound and 3-fluoro analog enhances logP values, favoring passive diffusion across biological membranes .
  • Synthetic Versatility : Boc protection in the target compound and derivatives enables selective amine deprotection under mild acidic conditions (e.g., TFA), a critical feature in multi-step syntheses .

Biological Activity

3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid is a complex organic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group attached to a benzoic acid core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which can lead to various therapeutic effects. The following sections detail the mechanisms of action, research findings, and case studies related to its biological activity.

The mechanism of action involves the following:

  • Deprotection of the Boc Group : Upon deprotection under acidic conditions, the amino group becomes reactive, allowing it to form covalent bonds with target proteins or enzymes.
  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating interactions with hydrophobic pockets in biological molecules.
  • Enzyme Interaction : Preliminary studies suggest that derivatives of this compound may inhibit certain enzymes or modulate receptor activity, potentially influencing pathways related to cancer and other diseases.

In Vitro Studies

Recent studies have highlighted the biological evaluation of benzoic acid derivatives, including this compound. Notably:

  • Protein Degradation Pathways : Research indicated that benzoic acid derivatives can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and may be targeted for therapeutic interventions in age-related diseases .
  • Enzyme Activation : In cell-based assays, certain derivatives exhibited significant activation of cathepsins B and L, which are involved in protein degradation. This suggests potential applications in developing modulators for proteostasis networks .

Case Studies

  • Anticancer Activity : A series of benzoic acid derivatives, including those structurally related to this compound, were evaluated for their anticancer properties. Results showed that these compounds could induce apoptosis in various cancer cell lines without significant cytotoxicity to normal cells .
  • Enzyme Inhibition : The compound's derivatives have been studied for their inhibitory effects on enzymes such as tyrosinase and angiotensin-converting enzyme (ACE), which are relevant in conditions like hyperpigmentation and hypertension, respectively .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(Aminomethyl)benzoic acid hydrochlorideLacks trifluoromethyl groupModerate enzyme inhibition
tert-Butyl 4-(hydroxymethyl)benzylcarbamateContains Boc protectionLimited biological data

The unique combination of functional groups in this compound distinguishes it from other similar compounds, enhancing its potential applications in medicinal chemistry.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid
Reactant of Route 2
3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid

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